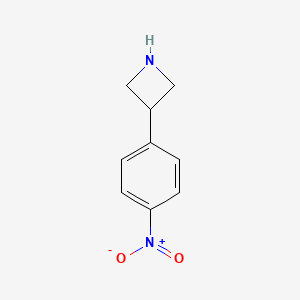
3-(4-Nitrophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a nitrophenyl group attached to the third carbon atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, where an azetidine ring is formed by the reaction of an imine with an alkene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 3-(4-Nitrophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
科学的研究の応用
3-(4-Nitrophenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives, due to its reactive nature.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and nitrophenyl group. The ring strain in the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Oxetanes: Four-membered oxygen-containing rings with comparable ring strain but different chemical properties.
Uniqueness: 3-(4-Nitrophenyl)azetidine is unique due to its specific combination of a strained azetidine ring and a nitrophenyl group. This combination imparts distinct reactivity and stability characteristics, making it valuable in various applications that require both high reactivity and stability.
特性
CAS番号 |
7215-05-6 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
3-(4-nitrophenyl)azetidine |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-7(2-4-9)8-5-10-6-8/h1-4,8,10H,5-6H2 |
InChIキー |
WRVMABYGCICGSS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



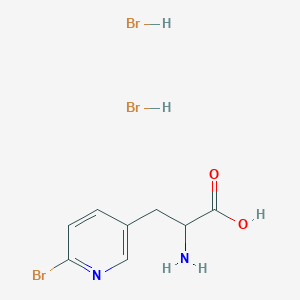
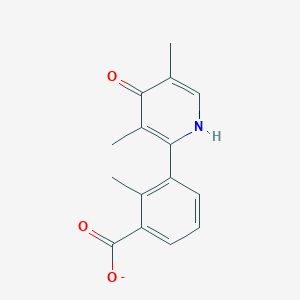
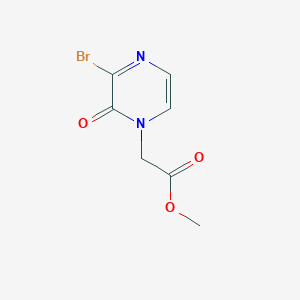


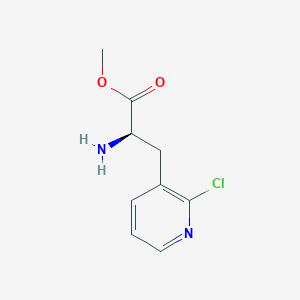



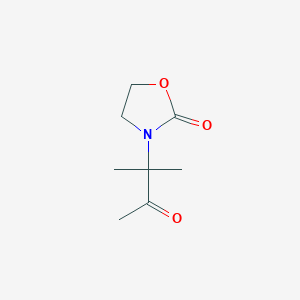
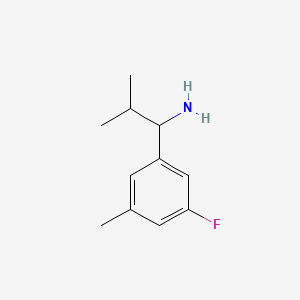
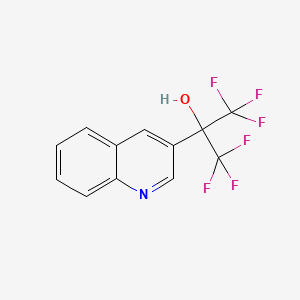
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
